3-(4-Amino-phenyl)-chromen-2-one

Catalog No.
S596181
CAS No.
1218-54-8
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-phenyl)-chromen-2-one

CAS Number

1218-54-8

Product Name

3-(4-Amino-phenyl)-chromen-2-one

IUPAC Name

3-(4-aminophenyl)chromen-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2

InChI Key

LYIBWAQRUZXFGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N

solubility

17.9 [ug/mL]

Synonyms

3-(4-aminophenyl)-2H-chromen-2-one, case myelin compound

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N

The exact mass of the compound 3-(4-Amino-phenyl)-chromen-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215992. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(4-Amino-phenyl)-chromen-2-one (CAS 1218-54-8) is a structurally privileged coumarin building block characterized by a reactive primary amine located on the 3-phenyl ring. In industrial and medicinal chemistry, this specific substitution pattern provides a direct vector for functionalization—such as acylation, sulfamoylation, or thiophosphorylation—without disrupting the electron density of the benzopyrone core. For procurement teams and process chemists, this compound serves as a critical advanced intermediate for the synthesis of enzyme inhibitors, multi-target directed ligands (MTDLs), and specialized fluorescent probes, offering streamlined synthetic processability compared to unfunctionalized coumarin analogs[1].

Substituting 3-(4-Amino-phenyl)-chromen-2-one with more common analogs like 3-phenylcoumarin or 7-aminocoumarin fundamentally compromises both synthetic efficiency and downstream performance. Using 3-phenylcoumarin requires low-yielding nitration and reduction sequences to introduce the necessary amine handle, increasing process complexity and cost. Conversely, employing 7-aminocoumarin places the reactive site directly on the benzopyrone core. This alters the spatial geometry required for target binding—such as engaging specific lipophilic pockets in steroid sulfatase (STS) or acetylcholinesterase (AChE)—and shifts the photophysical push-pull dynamics, rendering the resulting derivatives ineffective for precision drug design or specific optical probe applications [1].

Steroid Sulfatase (STS) Inhibitor Potency

When utilized as a scaffold for N-thiophosphorylated sulfamates, the 3-(4-aminophenyl) group directs the thiophosphoryl moiety precisely into the lipophilic region of the STS active site. This specific orientation yields inhibitors with IC50 values of 0.201 µM, outperforming generic coumarin sulfamates that lack this extended spatial vector [1].

Evidence DimensionEnzyme Inhibition (STS IC50)
Target Compound Data0.201 µM (N-thiophosphorylated derivative)
Comparator Or BaselineGeneric coumarin sulfamates (weaker binding affinity)
Quantified DifferenceSub-micromolar potency driven by the 3-(4-aminophenyl) spatial geometry
ConditionsIn vitro enzymatic assay for steroid sulfatase

Validates the compound as an essential, high-performance precursor for developing non-steroidal therapeutics for hormone-dependent cancers.

Acetylcholinesterase (AChE) Inhibitor Derivatization

The primary amine on the 3-phenyl ring allows for efficient amide condensation to create multi-target directed ligands. Derivatives synthesized from this compound exhibit selective AChE inhibition with IC50 values reaching 0.091 µM, which is competitive with clinical benchmarks like donepezil (0.012 µM) and vastly outperforms unmodified coumarin cores [1].

Evidence DimensionEnzyme Inhibition (AChE IC50)
Target Compound Data0.091 µM (amide-linked derivative)
Comparator Or BaselineUnmodified coumarin core (inactive/weak binding)
Quantified DifferenceNanomolar potency enabling dual-target cholinesterase inhibition
ConditionsIn vitro biological assay for AChE

Proves the compound's utility as a highly processable precursor for Alzheimer's disease drug development.

Synthetic Processability and Yield

The presence of the pre-installed primary amine on the 3-phenyl ring allows for direct coupling reactions (e.g., with carboxylic acids or chlorothiophosphates) that proceed with yields up to 99% in optimized routes. This eliminates the need for the multi-step functionalization required when starting from unfunctionalized 3-phenylcoumarin .

Evidence DimensionDerivatization Yield
Target Compound DataUp to 99% yield in direct coupling
Comparator Or Baseline3-phenylcoumarin (requires multi-step nitration/reduction)
Quantified DifferenceEliminates 2-3 synthetic steps while maximizing throughput
ConditionsStandard laboratory coupling conditions

Significantly reduces scale-up costs and improves batch reproducibility for contract manufacturing organizations.

Precursor for Non-Steroidal STS Inhibitors in Oncology

Due to its ability to position functional groups precisely within the enzyme's lipophilic pocket, this compound is the precursor of choice for synthesizing N-thiophosphorylated coumarin-7-O-sulfamates targeting hormone-dependent breast cancers [1].

Scaffold for Multi-Target Cholinesterase Inhibitors

The reactive amine allows for the rapid assembly of complex multi-target directed ligands via amide linkages, making it a highly efficient starting material for R&D teams developing potent AChE and BuChE inhibitors for Alzheimer's disease[2].

Advanced Building Block for Fluorescent Probes

The extended conjugation and specific push-pull electronics provided by the 3-(4-aminophenyl) substitution make this compound a highly effective intermediate for developing custom fluorescent dyes and optical brighteners that require distinct Stokes shifts compared to standard 7-aminocoumarins .

XLogP3

2.9

Other CAS

1218-54-8

Wikipedia

3-(4-Amino-phenyl)-chromen-2-one

Dates

Last modified: 08-15-2023

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